N~4~-(4-chlorophenyl)-1-methyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(4-CHLOROPHENYL)-1-METHYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse pharmacological properties, including anti-inflammatory, anti-bacterial, anti-fungal, anti-viral, anti-microbial, CNS-modulating, anti-oxidant, and cardiovascular activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-CHLOROPHENYL)-1-METHYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves the reaction of pyrazolo[3,4-d]pyrimidine derivatives with appropriate alkylating agents. One common method involves the use of tetrahydrofuran (THF) as a solvent and N,N-diisopropylethylamine (DIEA) as a base to facilitate nucleophilic substitution reactions . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N4-(4-CHLOROPHENYL)-1-METHYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially when using alkylating agents in the presence of a base like DIEA.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkylating agents, N,N-diisopropylethylamine (DIEA), tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in the formation of alkylated or arylated products .
Scientific Research Applications
N4-(4-CHLOROPHENYL)-1-METHYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N4-(4-CHLOROPHENYL)-1-METHYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with protein tyrosine kinases (PTKs). The compound binds to the ATP-binding site of PTKs, inhibiting their catalytic activity. This inhibition disrupts various cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well within the EGFR binding site, further supporting its potential as an anti-cancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4(5H)-ones: These compounds exhibit a wide range of pharmacological properties, including anti-inflammatory, anti-bacterial, and anti-cancer activities.
N4-Alkyl-N2-Phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives: These derivatives have shown significant anti-tumor activity and are structurally similar to N4-(4-CHLOROPHENYL)-1-METHYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE.
Uniqueness
N4-(4-CHLOROPHENYL)-1-METHYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE stands out due to its specific interaction with the EGFR family of proteins, making it a promising candidate for targeted cancer therapy. Its ability to inhibit PTKs and induce apoptosis in cancer cells highlights its potential as a potent anti-cancer agent .
Properties
Molecular Formula |
C15H17ClN6 |
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Molecular Weight |
316.79 g/mol |
IUPAC Name |
4-N-(4-chlorophenyl)-1-methyl-6-N-propylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C15H17ClN6/c1-3-8-17-15-20-13(12-9-18-22(2)14(12)21-15)19-11-6-4-10(16)5-7-11/h4-7,9H,3,8H2,1-2H3,(H2,17,19,20,21) |
InChI Key |
XWHNGSCBPNFDDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC(=C2C=NN(C2=N1)C)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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